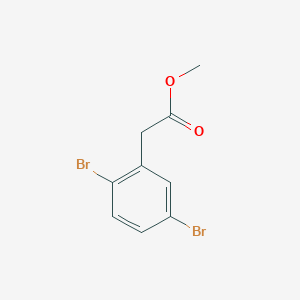

Methyl 2-(2,5-dibromophenyl)acetate

Description

Methyl 2-(2,5-dibromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Properties

IUPAC Name |

methyl 2-(2,5-dibromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQBKHYHXLHLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dibromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 2 and 5 positions of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dibromophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted phenylacetates.

Reduction: Formation of 2-(2,5-dibromophenyl)ethanol.

Oxidation: Formation of 2,5-dibromoquinone derivatives.

Scientific Research Applications

Methyl 2-(2,5-dibromophenyl)acetate is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dibromophenyl)acetate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-bromophenyl)acetate: Similar structure but with a single bromine atom at the 4 position.

Methyl 2-(2,4-dibromophenyl)acetate: Similar structure with bromine atoms at the 2 and 4 positions.

Methyl 2-(3,5-dibromophenyl)acetate: Similar structure with bromine atoms at the 3 and 5 positions.

Uniqueness

Methyl 2-(2,5-dibromophenyl)acetate is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions in chemical and biological systems. The 2 and 5 positions on the phenyl ring provide distinct steric and electronic effects compared to other isomers, making it valuable for targeted applications in research and industry.

Biological Activity

Methyl 2-(2,5-dibromophenyl)acetate is an organic compound characterized by its unique structure, which includes a dibromophenyl moiety and an ester functional group. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity involves exploring its interactions with biological systems, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C9H8Br2O3

- Molecular Weight : 305.97 g/mol

- Structural Features : The presence of two bromine atoms at the 2 and 5 positions of the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, enhancing interaction with biological macromolecules.

- Hydrogen Bonding : The ester and oxo groups can form hydrogen bonds, influencing the compound's solubility and reactivity.

- Metal Coordination : Possible coordination with metal ions may enhance its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies:

- It was found to inhibit the growth of several Gram-positive and Gram-negative bacteria as well as fungi.

- The compound demonstrated a selective mechanism against certain pathogens without affecting mammalian cells, suggesting a potential for therapeutic applications.

Antifungal Activity

In a study evaluating the antifungal properties of similar compounds:

- Compounds with dibromophenyl moieties showed promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

- Specific derivatives exhibited low Minimum Inhibitory Concentration (MIC) values, indicating potent antifungal effects at minimal dosages .

Anticancer Activity

This compound has also been investigated for its anticancer potential:

- In vitro studies revealed that it could reduce the viability of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

- The compound's mechanism may involve inducing apoptosis in cancer cells while sparing non-cancerous cells .

Case Studies

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity of this compound:

- Initial toxicity screenings indicated low cytotoxicity towards normal human cells.

- Further studies are required to establish a comprehensive safety profile before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.